

Polymer-Bound Burgess Reagent: Streamlining Synthesis with Simplified Workup

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Compound of Interest

Compound Name: Burgess reagent

Cat. No.: B7800359

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The **Burgess reagent**, (methoxycarbonylsulfamoyl)triethylammonium hydroxide inner salt, is a mild and selective dehydrating agent widely used in organic synthesis. However, the removal of byproducts from the reaction mixture often necessitates laborious purification techniques. The advent of the polymer-bound **Burgess reagent** offers a practical solution to this challenge, enabling simplified workup procedures through simple filtration. This not only enhances efficiency but also aligns with the principles of green chemistry by minimizing solvent usage for purification.

This document provides detailed application notes and protocols for the use of polymer-bound **Burgess reagent**, focusing on its application in cyclodehydration reactions. The data presented herein demonstrates the efficacy of this supported reagent in achieving high yields and purities, making it a valuable tool for researchers in academia and industry.

Core Applications and Advantages

The primary application of the polymer-bound **Burgess reagent** lies in dehydration reactions, where it facilitates the conversion of alcohols to alkenes, and amides to nitriles or isonitriles. A significant area of application is the cyclodehydration of 1,2-diacylhydrazines to synthesize 1,3,4-oxadiazoles, a common scaffold in medicinal chemistry.^{[1][2]}

Key Advantages:

- **Simplified Workup:** The solid-supported nature of the reagent allows for its easy removal from the reaction mixture by simple filtration, eliminating the need for aqueous workups or column chromatography to remove reagent-derived byproducts.[2]
- **High Yields and Purity:** The polymer-bound reagent has been shown to afford products in high yields and purities, often without the need for further purification.[2]
- **Compatibility with Microwave Synthesis:** The use of polymer-supported **Burgess reagent** is compatible with microwave-assisted organic synthesis, leading to dramatically reduced reaction times.[2]
- **Improved Stability:** Polymer-supported reagents can exhibit enhanced stability and shelf-life compared to their solution-phase counterparts.

Experimental Data

The following table summarizes the results from the cyclodehydration of various 1,2-diacylhydrazines to their corresponding 1,3,4-oxadiazoles using a polyethylene glycol (PEG)-supported **Burgess reagent** under microwave irradiation.

Entry	R ¹	R ²	Yield (%) ^[2]	HPLC Purity (%) ^[2]
1	Ph	Ph	96	91
2	Ph	Me	75	>99
3	2-Methoxyphenyl	Me	89	>99
4	3-Methoxyphenyl	Me	95	>99
5	4-Methoxyphenyl	Me	86	98
6	2-Chlorophenyl	Me	70	97
7	2-Nitrophenyl	Me	95	>99
8	2-Thiophenyl	Me	88	>99
9	2-Furyl	Me	74	95
10	Ph	NHPh	85	96
11	Ph	NH-c-Hex	81	96
12	PhSO ₂	Me	92	>99
13	Z-Thr(tBu)-	Me	71	96
14	Z-Tyr(tBu)-	Me	65	89
15	Z-Ser(tBu)-	Me	58	89

Experimental Protocols

Protocol 1: Preparation of Polymer-Supported (PEG) Burgess Reagent

This protocol is based on the preparation of a polyethylene glycol (PEG)-supported **Burgess reagent**.

Materials:

- Polyethylene glycol monomethyl ether (Mw 750)

- Chlorosulfonyl isocyanate
- Triethylamine
- Anhydrous benzene
- Anhydrous methanol

Procedure:

- A solution of polyethylene glycol monomethyl ether in anhydrous benzene is treated with chlorosulfonyl isocyanate at room temperature.
- After stirring, the solvent is removed under reduced pressure.
- The resulting intermediate is dissolved in anhydrous methanol and treated with triethylamine.
- The mixture is stirred, and the solvent is evaporated to yield the polymer-supported **Burgess reagent** as a solid. The loading of the reagent is typically assumed to be quantitative.^[2]

Protocol 2: General Procedure for the Cyclodehydration of 1,2-Diacylhydrazines using Polymer-Supported Burgess Reagent under Microwave Conditions

Materials:

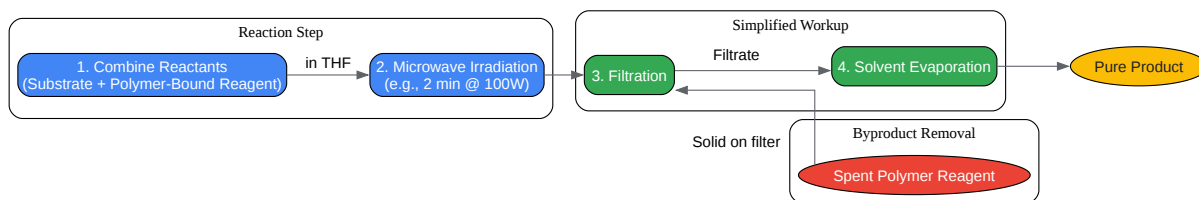
- 1,2-Diacylhydrazine (0.25 - 0.5 mmol)
- Polymer-supported **Burgess reagent** (1.5 equivalents)
- Dry Tetrahydrofuran (THF) (0.5 mL)
- Microwave reactor vial (Pyrex tube with a screw top and PTFE-lined septum)
- Microwave reactor

Procedure:

- Place the 1,2-diacylhydrazine and the polymer-supported **Burgess reagent** in a microwave reactor vial.[\[1\]](#)[\[2\]](#)
- Add dry THF to the vial.[\[1\]](#)[\[2\]](#)
- Seal the vial and place it in the microwave cavity.[\[2\]](#)
- Irradiate the mixture with microwaves (e.g., 2 minutes at 100 W). Caution: Pressure will develop inside the vial.[\[2\]](#)
- After the reaction is complete (monitored by TLC or HPLC), allow the vial to cool to room temperature.[\[2\]](#)
- Carefully relieve any residual pressure by piercing the septum.[\[2\]](#)
- Filter the crude reaction mixture through a short plug of silica gel, washing with a suitable solvent such as ethyl acetate, to remove the polymer-supported reagent.[\[2\]](#)
- Evaporate the solvent from the filtrate under reduced pressure to obtain the 1,3,4-oxadiazole product.[\[2\]](#)

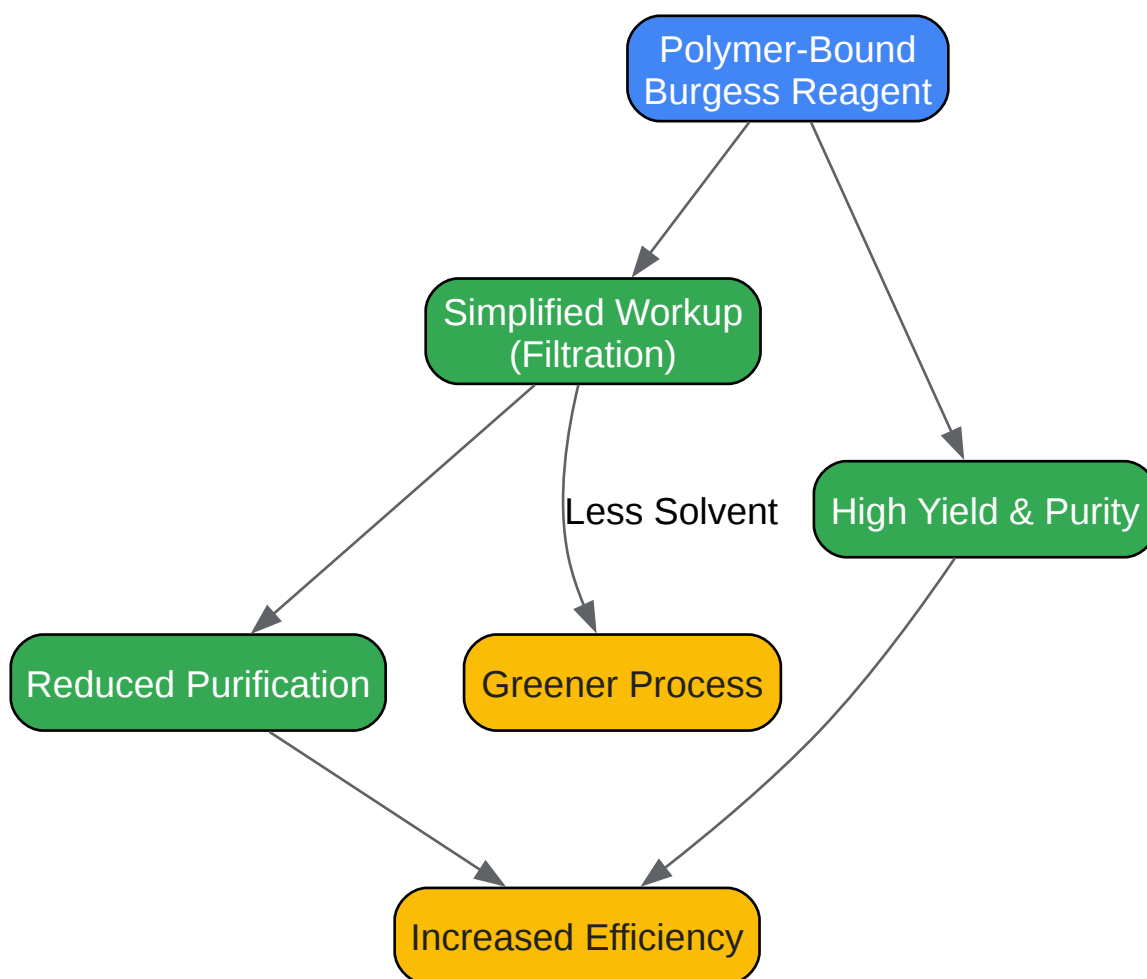
Note: For less reactive substrates, such as protected amino acid derivatives, a larger excess of the polymer-supported reagent (e.g., 3-4 equivalents) and longer irradiation times may be necessary. In some cases, the reagent may be added in portions with multiple cycles of microwave irradiation.[\[2\]](#)

Visualizations



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Caption: Workflow for a reaction using polymer-bound **Burgess reagent**.



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Caption: Advantages of using polymer-bound **Burgess reagent**.

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